molecular formula C10H10BrClO2 B12960865 3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid

3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid

Cat. No.: B12960865
M. Wt: 277.54 g/mol
InChI Key: WBLANOFAMYQMKZ-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes bromine, chlorine, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired substitution on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can affect various pathways within a cell, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-chlorophenylboronic acid
  • 4-Bromo-3-chlorophenylacrylic acid

Uniqueness

3-(4-Bromo-3-chlorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical properties that can be exploited in various applications .

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

3-(4-bromo-3-chlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrClO2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

WBLANOFAMYQMKZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)Br)Cl)C(=O)O

Origin of Product

United States

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